Medemo
Description
Medemo (O-ethyl-S-(dimethylaminoethyl)methylphosphonothioate) is an organophosphorus compound classified among chemical warfare agents (CWAs). It shares structural similarities with other nerve agents, such as VX and Edemo, characterized by a phosphonothioate backbone with variable alkylaminoethyl substituents . Synthesized in VOZ Zemianské Kostolany, Slovakia, this compound has a reported assay purity of 24%, determined via potentiometric argentometric titration of thiols using a sulfide ion-selective electrode .
Properties
CAS No. |
20820-80-8 |
|---|---|
Molecular Formula |
C7H18NO2PS |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C7H18NO2PS/c1-5-10-11(4,9)12-7-6-8(2)3/h5-7H2,1-4H3 |
InChI Key |
PKDYQTANBZBIRM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C)SCCN(C)C |
Canonical SMILES |
CCOP(=O)(C)SCCN(C)C |
Related CAS |
2641-09-0 (oxalate [1:1] salt) |
Synonyms |
EDMM methylethoxy(2-dimethylaminoethylthio)phosphine oxide methylthiophosphorous acid O-ethyl S-2-dimethylamianoethyl ester O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate O-ethyl S-(2-dimethylaminoethyl) methylphosphonothioate oxalate (1:1) salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Structural Variations: this compound, Edemo, and VX share a phosphonothioate core but differ in alkylaminoethyl substituents:
- This compound: Dimethylaminoethyl group.
- Edemo: Diethylaminoethyl group.
- VX: Diisopropylaminoethyl group. Bulkier substituents (e.g., VX’s diisopropyl group) may enhance stability, contributing to higher assay purity (69% vs. This compound’s 24%) .
Analytical Methods: this compound, Edemo, and VX utilize argentometric titration for thiol quantification, whereas fluoridated agents (sarin, soman) employ lanthanometric titration. Tabun’s cyanide group is measured via argentometric titration with a silver electrode .
- Synthetic challenges in stabilizing the dimethylaminoethyl group.
- Increased susceptibility to degradation or byproduct formation.
Functional and Operational Implications
- Toxicity and Mechanism: While specific toxicity data for this compound are unavailable, its structural class (organophosphorus nerve agents) typically inhibits acetylcholinesterase, leading to neuromuscular paralysis .
- Environmental Persistence: Phosphonothioates like this compound are generally less volatile but more persistent in soil compared to fluoridated agents (e.g., sarin) .
- Detection Challenges : Thiol-based titration for this compound requires precise sulfide ion-selective electrodes, whereas fluoridated agents are detected via fluoride-specific methods .
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